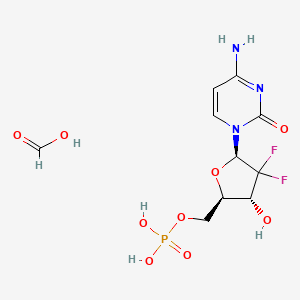
Gemcitabine Monophosphate Formate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine Monophosphate Formate Salt is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . The monophosphate formate salt form of gemcitabine is designed to enhance its stability and solubility, making it more effective in clinical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine Monophosphate Formate Salt typically involves the phosphorylation of gemcitabine. One common method includes the reaction of gemcitabine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The resulting gemcitabine monophosphate is then treated with formic acid to form the formate salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Gemcitabine Monophosphate Formate Salt undergoes various chemical reactions, including:
Phosphorylation: The initial step in its synthesis.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.
Oxidation and Reduction: Less common but can occur under specific conditions.
Common Reagents and Conditions
Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoric acid.
Bases: Pyridine, triethylamine.
Major Products
The major product of these reactions is this compound itself, with potential by-products including unreacted gemcitabine and various phosphate esters .
Wissenschaftliche Forschungsanwendungen
Gemcitabine Monophosphate Formate Salt has a wide range of applications in scientific research:
Wirkmechanismus
Gemcitabine Monophosphate Formate Salt exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the natural nucleotides in DNA, leading to the termination of DNA elongation and the induction of apoptosis in cancer cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fludarabine: Used in the treatment of hematological malignancies.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Uniqueness
Gemcitabine Monophosphate Formate Salt is unique due to its enhanced stability and solubility compared to other nucleoside analogs. This makes it more effective in clinical applications, particularly in the treatment of solid tumors . Additionally, its ability to be used in combination with other anticancer agents enhances its therapeutic potential .
Eigenschaften
CAS-Nummer |
1316276-85-3 |
|---|---|
Molekularformel |
C10H14F2N3O9P |
Molekulargewicht |
389.20 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1 |
InChI-Schlüssel |
IWMDNZSCVDTYEH-OSZBKLCCSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


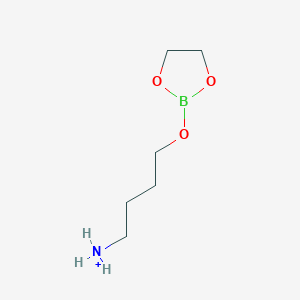
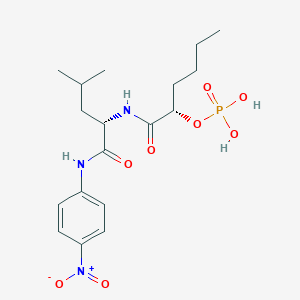
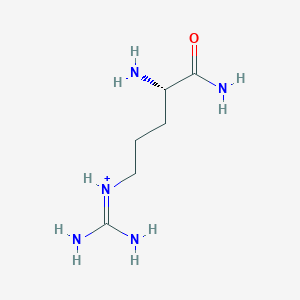
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
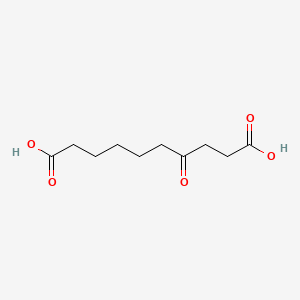

![6-[Hydroxyimino-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphtalen-2-YL)-methyl]-naphtalene-2-carboxylic acid](/img/structure/B10760636.png)
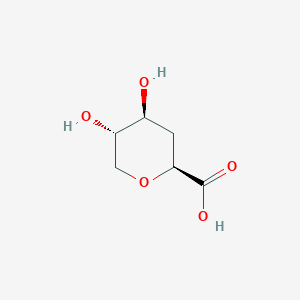
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)
![[(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid](/img/structure/B10760649.png)
![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760664.png)
![4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide](/img/structure/B10760672.png)

![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
